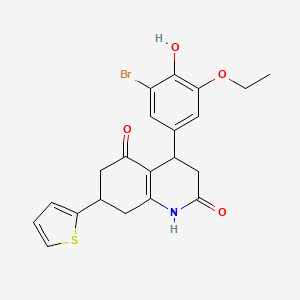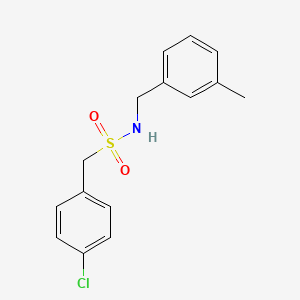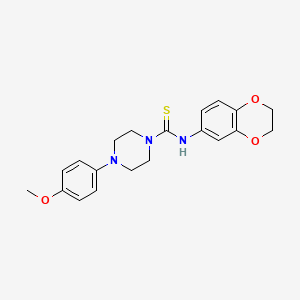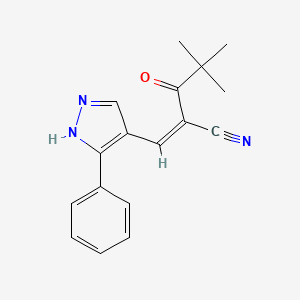![molecular formula C19H23N5O2S2 B4797335 2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4797335.png)
2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Overview
Description
2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a thiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate alkyne.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with a methoxyphenylpropyl halide under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thioamide and an α-haloketone.
Final Coupling: The final step involves coupling the triazole and thiazole intermediates using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its triazole and thiazole rings are known to exhibit various biological activities, including antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE is likely to involve interactions with specific molecular targets such as enzymes or receptors. The triazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[3-(4-METHOXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- **2-({5-[3-(4-HYDROXYPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
- **2-({5-[3-(4-CHLOROPHENYL)PROPYL]-4-METHYL-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(4-METHYL-1,3-THIAZOL-2-YL)ACETAMIDE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both triazole and thiazole rings in a single molecule is relatively rare and provides unique opportunities for research and application.
Properties
IUPAC Name |
2-[[5-[3-(4-methoxyphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c1-13-11-27-18(20-13)21-17(25)12-28-19-23-22-16(24(19)2)6-4-5-14-7-9-15(26-3)10-8-14/h7-11H,4-6,12H2,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYPXCWZCQVZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-BENZYL-4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBONYL]PIPERAZINE](/img/structure/B4797287.png)
![3-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4797290.png)

![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-4-benzylpiperazine](/img/structure/B4797311.png)
![N-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4797319.png)
![2,2,2-Trifluoro-1-[5-(morpholin-4-ylmethyl)furan-2-yl]ethanone](/img/structure/B4797343.png)
![(5E)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4797346.png)
![2-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4797349.png)


![2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4797362.png)
